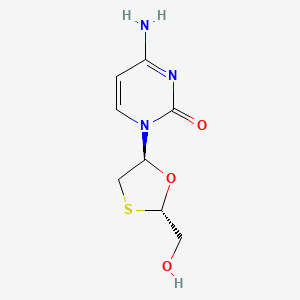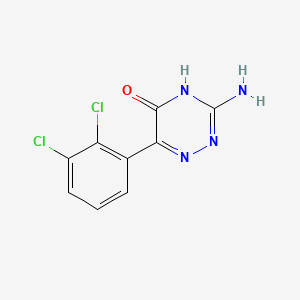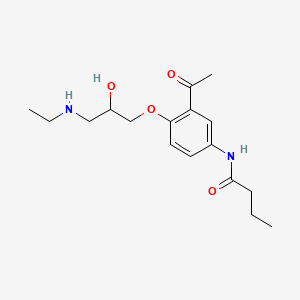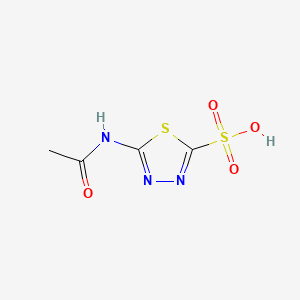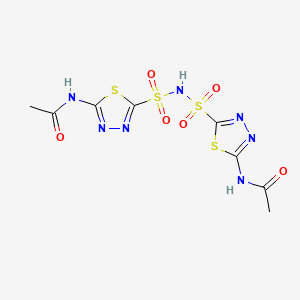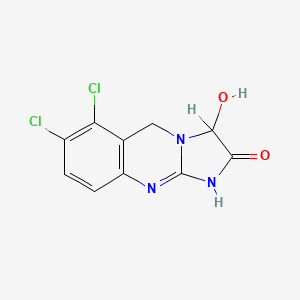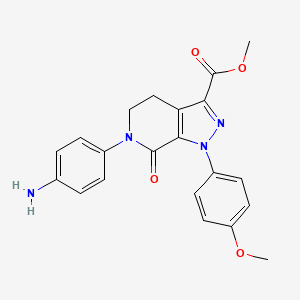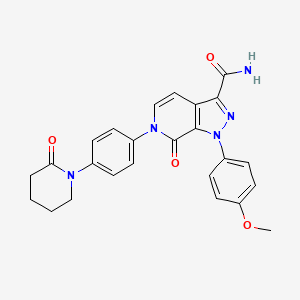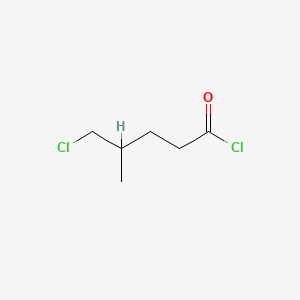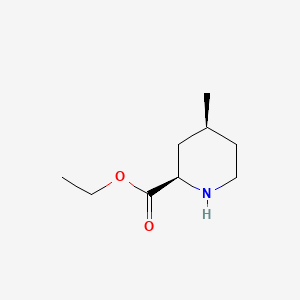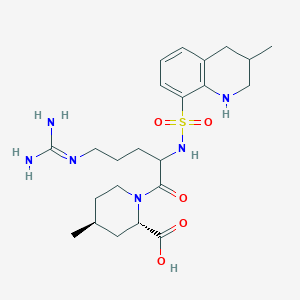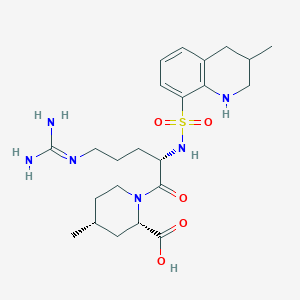
Clinofibrate Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Clinofibrate Impurity 2 involves several steps. One method involves synthesizing 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methyl ethyl butyrate through bi-p-hydroxyphenyl cyclohexane prepared by reacting cyclohexanone and phenol and 2-bromo-2-methyl ethyl butyrate prepared from 2-methyl butyrate . The product is then hydrolyzed to obtain Clinofibrate Impurity 2 .Molecular Structure Analysis
The molecular structure of Clinofibrate Impurity 2 was determined through ESI-LC/MS/MS analysis . The main photoproduct of clinofibrate was identified as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid .Chemical Reactions Analysis
Clinofibrate in aqueous media was photodegraded gradually by UV light emission, generating several photoproducts . The main photoproduct was speculated to be generated by the elimination of 2-methylbutanoic acid, and other photoproducts were generated through several photochemical reactions including further elimination of 2-methylbutanoic acid and decarboxylation .Applications De Recherche Scientifique
Impurity Analysis in Semiconductor Materials
Impurities play a crucial role in semiconductor physics, affecting both the material's electrical properties and its performance in electronic devices. Research on impurity-induced states in semiconductors, such as the study by Balatsky, Vekhter, and Zhu (2004), offers insights into how impurities influence electronic states within materials. This understanding is vital for optimizing the performance of semiconductors in applications ranging from microelectronics to solar cells (Balatsky, Vekhter, & Zhu, 2004).
Impurity Doping in Nanocrystals
The addition of impurities to nanocrystals can modify their optical, electronic, and magnetic properties, enabling the development of new functionalities. For instance, the work by Liu et al. (2016) on Mn2+-doped lead halide perovskite nanocrystals demonstrates how impurity doping can lead to dual-color emission, highlighting the role of impurities in advancing materials science for optical applications (Liu et al., 2016).
Impurity Characterization Techniques
The development and refinement of techniques for impurity characterization are crucial for understanding and manipulating material properties. Cathodoluminescence (CL) imaging, for example, is a powerful method for studying the spatial distribution of impurities within nanostructures, as demonstrated by Yuan et al. (2007) in their investigation of impurities in ZnO nanotubes (Yuan et al., 2007).
Orientations Futures
The photodegradation of Clinofibrate and the resulting photoproducts, including Clinofibrate Impurity 2, is a topic of ongoing research . Future research may focus on the evaluation of biological activities of Clinofibrate photoproducts, photostability of Clinofibrate in commercial tablets and changed formulations, and the photostabilization of them .
Propriétés
Numéro CAS |
30299-17-3 |
|---|---|
Nom du produit |
Clinofibrate Impurity 2 |
Formule moléculaire |
C23H28O4 |
Poids moléculaire |
368.48 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



